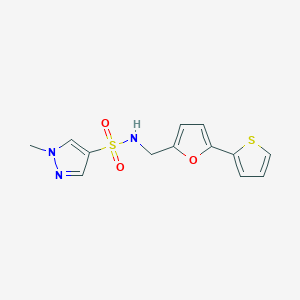
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities. Pyrazole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article focuses on the biological activity of this specific compound, supported by empirical data and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a pyrazole core, which is crucial for its biological activity. The presence of the thiophene and furan moieties contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The most active derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | 0.22 | - | Bactericidal |
| 4a | - | - | Fungicidal |
| 5a | - | - | Bacteriostatic |
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory properties as well. Pyrazole derivatives have shown promise in inhibiting the production of pro-inflammatory cytokines. For example, compounds similar to the target molecule have demonstrated significant inhibition of nitric oxide (NO) and TNF-α production in vitro .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound ID | NO Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Py11 | 75 | 70 |
| Py12 | 68 | 65 |
Study on Anticancer Properties
In a study focusing on the anticancer potential of pyrazole derivatives, compounds were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole derivatives exhibited significant cytotoxicity compared to conventional chemotherapeutics like doxorubicin. The combination therapies showed enhanced efficacy, suggesting a synergistic effect .
Antifungal Activity Evaluation
A series of novel pyrazole carboxamide derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that several compounds displayed moderate to excellent antifungal activities, with some exhibiting higher efficacy than established antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring and the introduction of various substituents have been shown to enhance activity against specific targets.
Table 3: SAR Insights for Pyrazole Derivatives
| Position on Pyrazole Ring | Substituent Type | Biological Activity |
|---|---|---|
| 1 | Methyl | Enhanced antimicrobial |
| 4 | Sulfonamide | Increased anti-inflammatory |
| 3 | Thiophene | Improved anticancer |
Propriétés
IUPAC Name |
1-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-12(19-10)13-3-2-6-20-13/h2-6,8-9,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXGVOLLAIKZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














